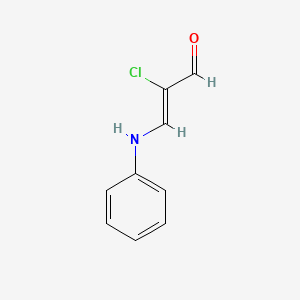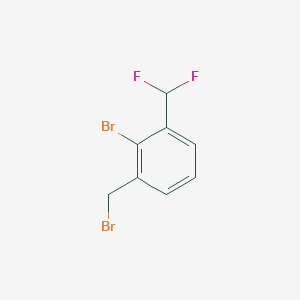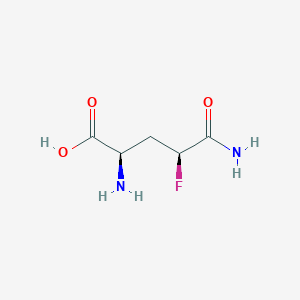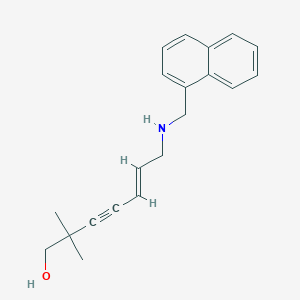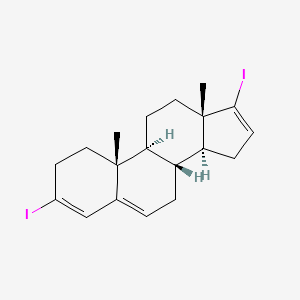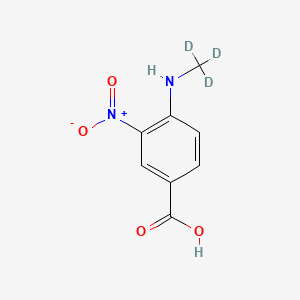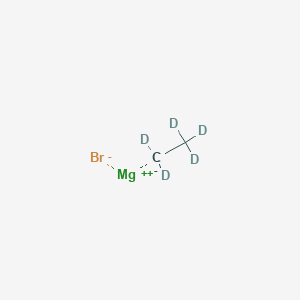
Pentadeutero-ethylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadeutero-ethylmagnesium bromide is a deuterated Grignard reagent, which is a type of organomagnesium compound. It is structurally similar to ethylmagnesium bromide but with deuterium atoms replacing the hydrogen atoms in the ethyl group. This compound is used in various organic synthesis reactions, particularly where the incorporation of deuterium is desired for mechanistic studies or isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentadeutero-ethylmagnesium bromide can be synthesized by reacting pentadeutero-ethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C2D5Br+Mg→C2D5MgBr
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of flow microreactors has been explored to improve the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
Pentadeutero-ethylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions with suitable electrophiles.
Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen atoms in certain conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.
Solvents: Diethyl ether or THF are typically used as solvents.
Catalysts: Titanium (IV) isopropoxide can be used in specific reactions like the Kulinkovich reaction.
Major Products
Alcohols: Secondary and tertiary alcohols are formed when reacting with aldehydes and ketones, respectively.
Cyclopropanols: Formed in the Kulinkovich reaction when reacting with esters.
Aplicaciones Científicas De Investigación
Pentadeutero-ethylmagnesium bromide is valuable in scientific research for several reasons:
Isotopic Labeling: Used to introduce deuterium into organic molecules, aiding in mechanistic studies and tracing pathways in metabolic studies.
NMR Spectroscopy: Deuterium-labeled compounds are used in NMR spectroscopy to simplify spectra and study reaction mechanisms.
Pharmaceutical Research: Helps in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Mecanismo De Acción
The mechanism of action of pentadeutero-ethylmagnesium bromide involves its role as a nucleophile. The carbon-magnesium bond is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds . The deuterium atoms do not significantly alter the reactivity but provide valuable isotopic labeling.
Comparación Con Compuestos Similares
Similar Compounds
Ethylmagnesium Bromide: The non-deuterated analog, widely used in organic synthesis.
Methylmagnesium Bromide: Another Grignard reagent with a methyl group instead of an ethyl group.
Phenylmagnesium Bromide: Contains a phenyl group, used for different synthetic applications.
Uniqueness
Pentadeutero-ethylmagnesium bromide is unique due to the presence of deuterium atoms, which makes it particularly useful for isotopic labeling and mechanistic studies. This distinguishes it from other Grignard reagents that do not contain deuterium.
Propiedades
Fórmula molecular |
C2H5BrMg |
|---|---|
Peso molecular |
138.30 g/mol |
Nombre IUPAC |
magnesium;1,1,1,2,2-pentadeuterioethane;bromide |
InChI |
InChI=1S/C2H5.BrH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1/i1D2,2D3;; |
Clave InChI |
FRIJBUGBVQZNTB-JOTLNHQDSA-M |
SMILES isomérico |
[2H][C-]([2H])C([2H])([2H])[2H].[Mg+2].[Br-] |
SMILES canónico |
C[CH2-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


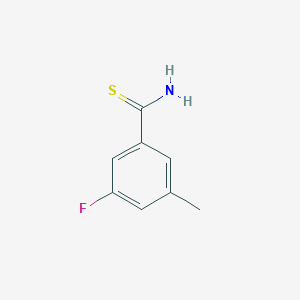
![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)
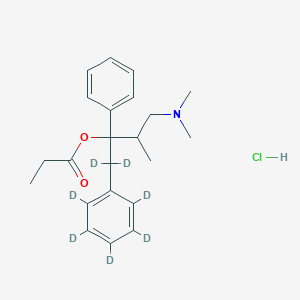
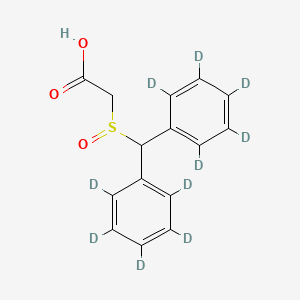
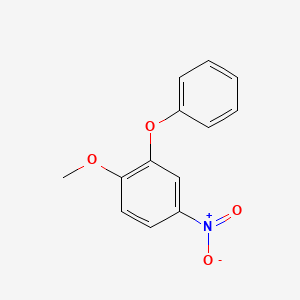
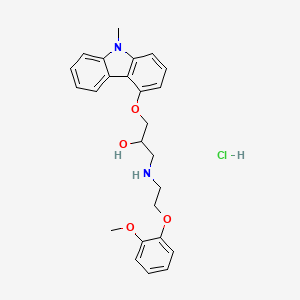
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
